Benzoate de méthyle 2,5-dicyano

Vue d'ensemble

Description

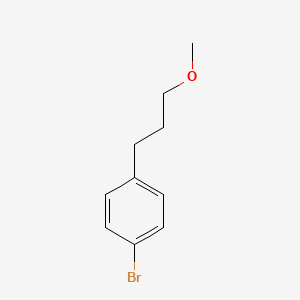

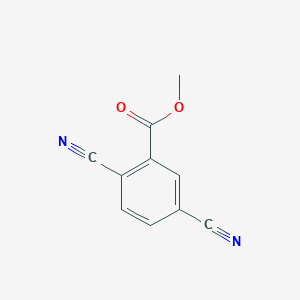

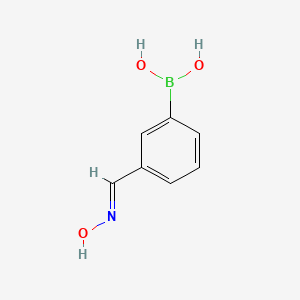

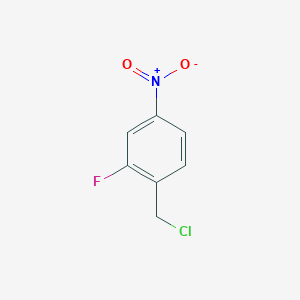

Methyl 2,5-dicyanobenzoate is a benzoic acid derivative with the molecular formula C10H6N2O2 . It has gained attention in various fields of research and industry for its distinctive properties.

Synthesis Analysis

Methyl 2,5-dicyanobenzoate can be synthesized from methyl 2,5-dibromobenzoate. A mixture of methyl 2,5-dibromobenzoate, cuprous cyanide, and 18-Crown-6 is stirred for 24 hours in dry DMF at 150 °C under N2 atmosphere. The mixture is then poured into hartshorn (ammonia/distilled water = 1:1 (V/V)) and stirred for another hour .Molecular Structure Analysis

The molecular weight of Methyl 2,5-dicyanobenzoate is 186.17 . The InChI code for this compound is 1S/C10H6N2O2/c1-14-10(13)9-4-7(5-11)2-3-8(9)6-12/h2-4H,1H3 .Physical And Chemical Properties Analysis

Methyl 2,5-dicyanobenzoate is a powder that is stored at room temperature .Applications De Recherche Scientifique

Synthèse chimique

Benzoate de méthyle 2,5-dicyano: est un réactif clé en synthèse chimique. Il est utilisé dans des réactions telles que la substitution nucléophile et la catalyse, contribuant à la création d'une large gamme de produits chimiques pour des applications industrielles .

Élimination du CO2 et du SO2

L'une des applications innovantes du This compound se situe dans le domaine de la capture et du stockage des gaz. Il a été utilisé dans le développement de cadres triaziniques covalents fonctionnalisés efficaces pour l'élimination du CO2 et du SO2, ce qui permet de relever certains des défis liés à la pollution atmosphérique et aux émissions de gaz à effet de serre .

Chimie analytique

En chimie analytique, le This compound est utilisé comme composé standard ou de référence. Ses propriétés bien définies permettent d'étalonner les instruments et de valider les méthodes analytiques, ce qui est crucial pour des mesures et des analyses précises .

Science des matériaux

Enfin, en science des matériaux, ce composé contribue à l'étude des propriétés des matériaux et au développement de nouveaux composites. Son incorporation dans les matériaux peut améliorer des propriétés telles que la stabilité thermique, la résistance mécanique et la résistance chimique .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Methyl 2,5-dicyanobenzoate plays a significant role in biochemical reactions, particularly in the synthesis of organic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of Methyl 2,5-dicyanobenzoate to the active sites of these enzymes, leading to either inhibition or activation of the enzyme’s function .

Cellular Effects

Methyl 2,5-dicyanobenzoate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, Methyl 2,5-dicyanobenzoate can modulate the expression of genes involved in metabolic pathways, thereby altering the cell’s metabolic state. Additionally, it can impact cell signaling pathways by interacting with specific receptors or signaling molecules, leading to changes in cellular responses .

Molecular Mechanism

The molecular mechanism of action of Methyl 2,5-dicyanobenzoate involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, Methyl 2,5-dicyanobenzoate has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Conversely, it can also activate enzymes by inducing conformational changes that enhance their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2,5-dicyanobenzoate can change over time. Its stability and degradation are important factors to consider. Studies have shown that Methyl 2,5-dicyanobenzoate is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential cumulative impacts on cellular processes .

Dosage Effects in Animal Models

The effects of Methyl 2,5-dicyanobenzoate vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. For example, in rodent models, low doses of Methyl 2,5-dicyanobenzoate have been associated with enhanced metabolic activity, whereas high doses have led to toxicity and adverse physiological responses. Threshold effects and dose-dependent toxicity are critical considerations in these studies .

Metabolic Pathways

Methyl 2,5-dicyanobenzoate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The metabolic pathways include phase I and phase II reactions, where Methyl 2,5-dicyanobenzoate undergoes oxidation, reduction, and conjugation reactions. These metabolic processes can influence the compound’s bioavailability and activity within the organism .

Transport and Distribution

The transport and distribution of Methyl 2,5-dicyanobenzoate within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, Methyl 2,5-dicyanobenzoate may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

Methyl 2,5-dicyanobenzoate exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can exert its biochemical effects. The subcellular localization of Methyl 2,5-dicyanobenzoate is crucial for understanding its role in cellular processes and its overall activity .

Propriétés

IUPAC Name |

methyl 2,5-dicyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c1-14-10(13)9-4-7(5-11)2-3-8(9)6-12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUXZERFSVCPBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717156 | |

| Record name | Methyl 2,5-dicyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

714237-94-2 | |

| Record name | Methyl 2,5-dicyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,6-Difluoro-3-azabicyclo[3.2.0]heptane](/img/structure/B1395984.png)

![1-[3-(Trifluoromethyl)pyridin-2-yl]ethanamine](/img/structure/B1395987.png)

![[1,2,3]Triazolo[1,5-a]pyridin-4-amine](/img/structure/B1395991.png)

![1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride](/img/structure/B1395993.png)